6-Fluoroprogesterone
Description
Structure
3D Structure
Properties
CAS No. |
158091-62-4 |
|---|---|
Molecular Formula |
C21H29FO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-(18F)fluoranyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1/i22-1 |
InChI Key |
UZROOFLUFHWOJQ-WAUWVLFQSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)[18F])C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Synonyms |
6-fluoroprogesterone 6alpha-(18F)fluoroprogesterone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Fluoroprogesterone
Approaches to the Synthesis of 6α-Fluoroprogesterone
The synthesis of 6α-fluoroprogesterone, the more pharmacologically active isomer, has been achieved through various chemical routes. nih.govresearchgate.net These methods often involve multi-step sequences starting from readily available steroid precursors.
One established method for the synthesis of 6α-fluoroprogesterone involves a halofluorination-oxidation sequence starting from pregnenolone (B344588). researchgate.netresearchgate.netnih.gov This process includes the halofluorination of the C-5 double bond, followed by oxidation of the 3β-hydroxyl group. nih.gov Subsequent elimination of hydrogen bromide from the C-4 and C-5 positions and epimerization at the C-6 center yields the desired 6α-fluoroprogesterone. nih.gov This strategy has also been adapted for the synthesis of radiolabeled [¹⁸F]6α-fluoroprogesterone for potential use in medical imaging. researchgate.netnih.gov
The ring-opening of steroidal epoxides with a fluoride (B91410) source is another key strategy for introducing fluorine into the steroid nucleus. researchgate.net Specifically, the fission of 3β-acetoxy-5α,6α-epoxides in the pregnane (B1235032) series using boron trifluoride etherate yields the corresponding 3β-acetoxy-5α-hydroxy-6β-fluoro compounds. researchgate.net These fluorohydrins can then be further manipulated to produce both 6α- and 6β-fluoroprogesterone. researchgate.net This method highlights the utility of epoxide chemistry in the synthesis of fluorinated steroids.
Boron trifluoride etherate (BF₃·Et₂O) is a versatile reagent in steroid chemistry, and it plays a crucial role in fluorination reactions. As mentioned previously, it is instrumental in the ring-opening of epoxides to form fluorohydrins. researchgate.net The mechanism of these BF₃-catalyzed rearrangements has been a subject of study, with investigations into the potential for concerted pathways involving ring-opening, C-C bond rotation, and group migration. researchgate.net The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the fluorination.
Nucleophilic Fluoride Substitution on Steroidal Epoxides
Stereoselective Fluorination at the C-6 Position
Achieving high stereoselectivity in the fluorination of the C-6 position is critical for maximizing the yield of the desired 6α-isomer. researchgate.net The stereochemical outcome is influenced by a variety of factors.
Several factors are known to influence the stereoselectivity of fluorination reactions. numberanalytics.com These include the structure of the steroid substrate, the choice of the fluorinating agent, and the reaction conditions such as temperature and solvent. numberanalytics.comnumberanalytics.com For instance, the use of chiral fluorinating agents or catalysts can direct the fluorine atom to a specific face of the steroid molecule. numberanalytics.com The solvent can affect the reaction rate and selectivity, while temperature can influence the kinetic versus thermodynamic control of the reaction. numberanalytics.com In the context of 6α-fluorination of corticosteroids, the use of stereoselective fluorinating agents like fluoropyridinium or fluoroquinuclidium compounds, such as Selectfluor®, has been shown to provide high stereoselectivity. google.com
To gain a quantitative understanding of the fluorination process at the C-6 position, kinetic studies have been performed on enol ester derivatives of progesterone (B1679170). nih.govresearchgate.netresearchgate.netnih.gov These studies have investigated the reaction of progesterone enol acetate (B1210297) with various electrophilic N-F reagents. nih.govresearchgate.netresearchgate.net The kinetics of these reactions provide valuable insights into the reaction mechanism and the factors that control the rate and stereoselectivity of fluorination. nih.govresearchgate.netresearchgate.net For example, the addition of methanol (B129727) and water has been shown to affect the rate of fluorination of progesterone enol acetate. nih.govresearchgate.netresearchgate.net
The fluorination of progesterone enol acetate with different electrophilic fluorinating reagents results in varying ratios of the 6α- and 6β-fluoro isomers. researchgate.net The table below summarizes the stereoselectivity observed with different reagents.
Table 1: Stereoselectivity of Fluorination of Progesterone Enol Acetate with Various N-F Reagents
| Steroidal Nucleophile | N-F Reagent | Ratio of 6α:6β Fluorosteroids |
|---|---|---|
| Progesterone enol acetate | Selectfluor® | 34:66 |
| Progesterone enol acetate | NFSI | 23:77 |
| Progesterone enol acetate | NFPy TfO⁻ | 22:78 |
| Progesterone enol acetate | triMe-NFPy TfO⁻ | 23:77 |
| Progesterone enol acetate | diCl-NFPy TfO⁻ | 13:87 |
| Progesterone enol acetate | diCl-NFPy BF₄⁻ | 13:87 |
Data sourced from a study on the kinetics of electrophilic fluorination of steroids. researchgate.net
Furthermore, kinetic studies have been conducted to determine the second-order rate constants (k₂) for the fluorination of various steroid enol acetates with Selectfluor™ in acetonitrile (B52724) at 25°C. nih.gov
Table 2: Second-Order Rate Constants for the Fluorination of Steroid Enol Acetates with Selectfluor™
| Steroid Enol Acetate | k₂ (M⁻¹s⁻¹) |
|---|---|
| Progesterone enol acetate | Value not explicitly provided in the snippets |
| Testosterone (B1683101) enol diacetate | Value not explicitly provided in the snippets |
| Cholestenone enol acetate | Value not explicitly provided in the snippets |
The specific k₂ values were reported in Table 2 of the cited literature but are not available in the provided search results. nih.gov
These kinetic and stereoselectivity studies are crucial for optimizing synthetic routes to 6α-fluoroprogesterone and other fluorinated steroids, enabling more efficient production of these pharmacologically important compounds. nih.govresearchgate.net
Factors Influencing Stereoselectivity (e.g., Fluorinating Reagents, Temperature, Solvent)
Epimerization of 6-Fluoroprogesterone Isomers
The stereochemistry at the C-6 position of the progesterone backbone significantly influences its biological activity. The 6α-fluoro isomer is generally the more pharmacologically active epimer. nih.govresearchgate.net Consequently, methods to control and interconvert the 6β- and 6α-isomers are of considerable interest.
Acid-Mediated Epimerization of 6β-Fluoroprogesterone to 6α-Fluoroprogesterone
The conversion of the less active 6β-fluoroprogesterone to the more potent 6α-fluoroprogesterone can be achieved through acid-mediated epimerization. nih.govresearchgate.netrsc.org Studies have shown that treating 6β-fluoroprogesterone with hydrochloric acid (HCl) in acetic acid facilitates this transformation. nih.gov The rate of this epimerization is dependent on the concentration of the acid catalyst. nih.gov
Kinetic studies, often monitored by 19F NMR spectroscopy, have provided quantitative insights into this process. nih.gov For instance, increasing the concentration of HCl in acetic acid has been demonstrated to accelerate the conversion of the 6β-isomer to the 6α-isomer. nih.gov This method represents a crucial step in synthetic routes that initially produce a mixture of epimers or predominantly the 6β-isomer, allowing for the enrichment of the desired 6α-epimer.
Mechanistic Studies of Epimerization Processes
The mechanism of the acid-catalyzed epimerization of this compound involves a series of equilibrium steps. rsc.org The process is believed to initiate with the protonation of the ketone at the C-3 position by the acid catalyst. rsc.orgyoutube.com This is followed by deprotonation at the C-6 position, leading to the formation of an enol intermediate. Subsequent reprotonation of the enol can occur from either face, resulting in a mixture of the 6α and 6β-fluoro isomers. rsc.org The thermodynamically more stable 6α-epimer is favored at equilibrium. nih.govresearchgate.net
Mechanistic investigations have drawn parallels with other acid-catalyzed reactions of steroids and related ketones. researchgate.netmasterorganicchemistry.comresearchgate.net The formation of intermediates during the epimerization process has been detected through spectroscopic methods like 19F NMR, providing evidence for the proposed pathway. nih.gov The solvent can also play a significant role in the epimer preference, with different solvent systems potentially leading to different isomer ratios due to varying solvent-product interactions. researchgate.net
Radiosyntheses of Fluorine-18 (B77423) Labeled this compound Analogues
The development of radiolabeled progestins is essential for the in vivo imaging of progesterone receptors (PgR) using Positron Emission Tomography (PET). 6α-[18F]Fluoroprogesterone has been investigated as a potential PET tracer for this purpose. nih.govnih.gov
Synthetic Challenges and Yield Optimization for [18F]-Labeling
The introduction of the short-lived positron-emitting isotope fluorine-18 (18F, t1/2 ≈ 110 min) into the this compound scaffold presents several synthetic hurdles. nih.govmdpi.com The radiosynthesis must be rapid, efficient, and produce the final product with high radiochemical purity and specific activity. d-nb.infoarborpharmchem.com
Table 1: Reported Radiochemical Yields for [18F]-Labeled Progesterone Analogues
| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (Decay-Corrected) | Reference |
|---|---|---|---|---|
| 6α-[18F]Fluoroprogesterone | Pregn-5-en-3β-ol-20-one | Halofluorination-oxidation | 0.3% | nih.gov |
| 6α-[18F]Fluoroprogesterone | Progest-5α,6α-epoxy-3,20-bisketal | BF3·Et2O-catalyzed reaction with [18F]fluoride | 25% (EOB) | nih.gov |
EOB: End of Bombardment
Development of Precursors for Radiosubstitution
The choice of precursor is critical for a successful radiosynthesis. uliege.beresearchgate.netosti.gov For the synthesis of 6α-[18F]fluoroprogesterone, various precursors have been explored. One approach involves the use of an epoxy precursor, specifically progest-5α,6α-epoxy-3,20-bisketal, which reacts with [18F]fluoride in the presence of a Lewis acid like BF3·Et2O. nih.gov This method has been reported to provide a radiochemical yield of 25% (end of bombardment). nih.gov
Another strategy involves halofluorination of a suitable pregnenolone derivative, followed by subsequent chemical transformations. nih.gov The development of precursors with leaving groups that are readily displaced by the [18F]fluoride ion under mild conditions is an active area of research. google.comnih.gov For instance, in the broader field of 18F-radiochemistry, precursors containing nosyl, tosyl, or triflate leaving groups are commonly employed. uliege.benih.gov The ideal precursor should be stable, easily synthesized, and lead to high radiochemical yields of the desired product with minimal side reactions. osti.govnih.gov
Synthesis of Dihalogenated and Other Fluorinated Progesterone Derivatives
The synthesis of progesterone derivatives bearing multiple halogen atoms or fluorine at positions other than C-6 has been explored to investigate structure-activity relationships and develop new therapeutic agents. cdnsciencepub.comnih.govtandfonline.com
The synthesis of 6α-fluoro-17α-bromoprogesterone, a 6,17-dihalogenated progesterone derivative, has been reported starting from pregnenolone acetate. cdnsciencepub.com The synthetic route involves the formation of a 5α,6α-epoxide, followed by the introduction of fluorine at the 6β-position and subsequent bromination at the 17α-position. cdnsciencepub.com This is followed by a series of oxidation and isomerization steps to yield the final dihalogenated product. cdnsciencepub.com
Other fluorinated progesterone derivatives have also been synthesized and evaluated. nih.govresearchgate.netnih.gov For example, the synthesis of 21-fluoroprogesterone (B1208711) derivatives has been accomplished through various synthetic strategies. nih.gov The introduction of fluorine at different positions on the steroid nucleus can significantly alter the biological properties of the parent compound. researchgate.netnih.gov The synthesis of these analogues often involves multi-step sequences starting from readily available steroid precursors. tandfonline.comsaudijournals.comnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6α-Fluoroprogesterone |
| 6β-Fluoroprogesterone |
| 6α-[18F]Fluoroprogesterone |
| Progesterone |
| Pregnenolone acetate |
| 6α-Fluoro-17α-bromoprogesterone |
| 21-Fluoroprogesterone |
| Pregnenolone |
| 17α-Acetoxy-6α-fluoroprogesterone |
| 6-[18F]Fluoro-L-DOPA |
| Testosterone |
| Cholestenone |
| Hydrocortisone |
| Androsterone |
| Camphor |
| Fenchone |
| Santonin |
| Sclareolide |
| 17α-hydroxyprogesterone |
| Epiandrosterone |
| Menthol |
| Abiraterone acetate |
| 21,21-dibromopregnenolone |
| [18F]Altanserin |
| [18F]FDG |
| Asoprisnil |
| Mifepristone |
| Ulipristal Acetate |
| Desmethyl-mifepristone |
| Trifluoromethylmifepristone |
| Lilopristone |
| Aglepristone |
| Finasteride |
Structure Activity Relationship Sar and Structural Biology of 6 Fluoroprogesterone
Progesterone (B1679170) Receptor (PgR) Binding Affinity Studies
The biological activity of a progestin is intimately linked to its ability to bind to the progesterone receptor (PgR). The following sections delve into the specifics of 6-fluoroprogesterone's binding affinity.
Quantitative Assessment of Relative Binding Affinity (RBA) for PgR
The relative binding affinity (RBA) is a measure used to quantify how strongly a ligand binds to a receptor relative to a standard compound. nih.govvegahub.eu For the progesterone receptor, the synthetic progestin R5020 (promegestone) is often used as the reference standard, assigned an RBA of 100. nih.govmdpi.com
Studies have shown that 6α-fluoroprogesterone has an RBA of 11 for the progesterone receptor, with R5020 as the reference. nih.govresearchgate.net This indicates a moderate affinity for the receptor. Another study reported that 6α- and 21-fluoroprogesterones have RBA values equal to or even higher than that of progesterone itself. ulisboa.pt
Table 1: Relative Binding Affinity (RBA) of 6α-Fluoroprogesterone for PgR
| Compound | RBA (R5020 = 100) |
|---|---|
| 6α-Fluoroprogesterone | 11 nih.govresearchgate.net |
Comparative Analysis of this compound with Natural Progesterone and Synthetic Progestins
When comparing this compound to natural progesterone and other synthetic progestins, a nuanced picture of its activity emerges. Natural progesterone itself is not a very high-affinity ligand for the PgR. mdpi.com Synthetic progestins, on the other hand, often exhibit much higher binding affinities. nih.gov
For instance, while 6α-fluoroprogesterone has an RBA of 11, the potent synthetic progestin R5020 has an RBA of 100 by definition. nih.govmdpi.com Another synthetic progestin, 17α-acetoxy-6α-fluoroprogesterone, displays a very low binding affinity for the PgR, with an RBA of only 0.9. nih.gov This highlights the significant impact that even small structural modifications can have on receptor binding. The binding values of 6α-fluoroprogesterone are considered similar to those of natural progesterone. nih.gov In contrast, some synthetic progestins are structurally related to testosterone (B1683101) and may exhibit different binding profiles. nih.gov
Table 2: Comparative RBA of Progestins for PgR
| Compound | RBA (R5020 = 100) |
|---|---|
| 6α-Fluoroprogesterone | 11 nih.govresearchgate.net |
| Progesterone | Similar to 6α-fluoroprogesterone nih.gov |
| 17α-Acetoxy-6α-fluoroprogesterone | 0.9 nih.gov |
| R5020 (Promegestone) | 100 nih.govmdpi.com |
Role of Fluorine at C-6 in Receptor Ligand Recognition
The introduction of a fluorine atom at the C-6 position plays a direct role in how the progesterone receptor recognizes and binds to the ligand. The electronegativity and size of the fluorine atom can alter the electronic and steric properties of the steroid. beilstein-journals.org This, in turn, affects the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for the ligand-receptor complex formation.
The observation that 6α-fluoroprogesterone maintains a reasonable binding affinity suggests that the progesterone receptor can accommodate a fluorine atom at this specific position and orientation. nih.gov However, the lower affinity compared to some highly potent synthetic progestins indicates that while tolerated, it may not be the optimal substitution for maximizing binding affinity. The C-6 position of steroids has been identified as a site that may not be ideal for fluorine-18 (B77423) labeling due to extensive metabolic defluorination. nih.gov
Quantitative Structure-Activity Relationships (QSAR) in 6-Substituted Progesterones
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgwikipedia.org This approach is valuable for understanding the factors that govern the potency of drugs and for designing new, more effective molecules. dotmatics.comlongdom.org
Impact of Lipophilic and Steric Parameters on Progestational Activity
In the context of 6-substituted progesterones, QSAR analyses have revealed the importance of lipophilic and steric parameters in determining their progestational activity. nih.gov Lipophilicity, often quantified by the partition coefficient (log P), influences how a molecule distributes itself between aqueous and lipid environments, which is crucial for reaching the target receptor. uniroma1.it Steric factors relate to the size and shape of the substituent and how it affects the fit of the molecule into the receptor's binding site.
A quantitative reexamination of the structure-activity relationships in a series of 6-substituted-Δ⁶-progesterone derivatives showed that progestational activity is primarily related to lipophilic effects, with a secondary contribution from steric effects. nih.gov Another analysis of 14 different 6-substituted progestin derivatives found that the hydrophobic bonding power (π) gave the best single-parameter correlation with progestational activity. nih.gov When considering two parameters, the combination of π and the inductive effect (F) accounted for a significant portion of the variance in activity. nih.gov These findings underscore the delicate balance of physicochemical properties required for optimal progestational activity in this class of steroids.
Development and Refinement of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org The development of QSAR models for progestins, including fluorinated derivatives like this compound, aims to predict biological activity and guide the design of new, more potent molecules. scielo.brlongdom.org These models are built upon the principle that the molecular structure contains the necessary information to predict its physicochemical and biological properties. mdpi.com
The process begins by generating a series of molecular descriptors from the three-dimensional structures of a set of compounds with known activities. utm.my For progestins, various 2D and 3D QSAR studies have been conducted to understand their receptor binding affinity. researchgate.net In a typical 2D QSAR analysis, a set of progestins is divided into a training set to build the model and a test set to validate it. scielo.br Descriptors can include physicochemical properties (e.g., molecular weight, TPSA), electronic properties, and structural characteristics. utm.mycresset-group.com
One study on progestin binding affinity used techniques like multiple linear regression (MLR) to build a 2D QSAR model. scielo.br This model utilized three specific descriptors—PW2, Mor15m, and GAP-10—and demonstrated good statistical performance with a coefficient of determination (r²) of 0.866 for the training set. scielo.br The refinement and validation of such models are crucial for their predictive power. nih.gov Validation is often performed using external sets of compounds not used in the original model creation, as well as through statistical methods like cross-validation (q²). scielo.br The goal is to create robust and predictive models that can be used to screen large chemical databases for new lead compounds. mdpi.comutm.my The Organisation for Economic Co-operation and Development (OECD) has established a framework to guide the assessment of QSAR studies, ensuring their reliability for regulatory purposes. europa.eu
Below is an interactive table summarizing key statistical parameters used in the development and validation of QSAR models for progestins.
| Parameter | Description | Typical Value/Range | Significance |
| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | 0.0 - 1.0 | A value closer to 1.0 indicates a better fit. An r² of 0.66 was seen in an early progestin model, while a later refined model achieved 0.866. scielo.br |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model, determined by systematically leaving out samples from the training set. | 0.0 - 1.0 | A q² > 0.5 is generally considered indicative of good predictive power. A refined progestin model showed a q² of 0.805. scielo.br |
| q²ext (External validation r²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model development. | 0.0 - 1.0 | Considered the most rigorous test of a model's predictive power. Values for progestin models have been reported in the range of 0.403 to 0.476. scielo.br |
Influence of Fluorine Substitution on Enzyme Interactions
The introduction of a fluorine atom into a steroid scaffold, such as in this compound, can significantly alter its interaction with metabolic enzymes. Fluorinated steroids are known to be affected by potent inhibitors of the cytochrome P450 system. cambridge.org This is particularly relevant for enzymes involved in steroidogenesis. nih.gov
Cytochrome P450 enzymes are critical for the biosynthesis and metabolism of steroid hormones. nih.govmdpi.com The CYP17A1 and CYP21A2 enzymes play essential roles in this pathway. mdpi.commedlineplus.gov CYP17A1 possesses dual activity, performing both 17α-hydroxylation of pregnenolone (B344588) and progesterone, and a subsequent 17,20-lyase reaction to produce androgen precursors. medlineplus.govwikipedia.org CYP21A2 is responsible for 21-hydroxylation, a key step in the synthesis of cortisol and aldosterone. medlineplus.gov
Studies investigating the interaction of fluorinated progestins with these enzymes have revealed specific effects. In one study, when 17-fluoroprogesterone was incubated with microsomes expressing human CYP21A2, it was metabolized to a single product. nih.gov However, incubations of the same compound with CYP17A1 yielded no products, suggesting that the fluorine substitution at this position inhibits the enzyme's activity. nih.govresearchgate.net The position of the fluorine atom is therefore a critical determinant of how the steroid interacts with these enzymes. While 21-fluorination of progesterone did not significantly impair its conversion by CYP17A1, substitution at other positions can block catalysis. nih.gov For instance, placing a fluorine at the 17α-hydroxy position completely prevents the 17,20-lyase reaction by CYP17A1. nih.gov
The affinity with which a substrate binds to an enzyme and the subsequent reaction kinetics are fundamental to its biological effect. echemi.com Binding affinity is often reported as the equilibrium dissociation constant (KD), where a lower value signifies a stronger interaction. echemi.com Kinetic parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat) provide further insight into enzyme efficiency. nih.gov The K_m value is the substrate concentration at which the reaction rate is half of its maximum, and it is inversely related to the affinity of the enzyme for the substrate. echemi.com
Kinetic studies on the epimerization of 6β-fluoroprogesterone to the more pharmacologically active 6α-fluoroprogesterone have been detailed. researchgate.netresearchgate.net Furthermore, research into how fluorine substitution affects the kinetic parameters of CYP17A1 and CYP21A2 has provided specific data. nih.gov For the CYP17A1 17α-hydroxylase reaction, the K_m value for progesterone was measured at 1.0 ± 0.1 µM with a k_cat of 3.8 ± 0.1 min⁻¹. nih.gov A study evaluating 6α-[18F]fluoroprogesterone reported its relative binding affinity (RBA) to the progesterone receptor as 11 (where the reference compound R5020 = 100), a value similar to that of natural progesterone. nih.gov
The table below presents kinetic parameters for the conversion of progesterone and its 17α-hydroxy derivative by CYP17A1, illustrating the enzyme's substrate preferences. nih.gov
| Enzyme Activity | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹µM⁻¹) |
| CYP17A1 (17α-hydroxylase) | Progesterone | 1.0 ± 0.1 | 3.8 ± 0.1 | 3.8 ± 0.4 |
| CYP17A1 (17,20-lyase) | 17α-Hydroxyprogesterone | 1.5 ± 0.2 | 0.82 ± 0.03 | 0.55 ± 0.08 |
Data sourced from a 2022 study on the effects of fluorine substitution on cytochrome P450 enzymes. nih.gov
Biochemical and Molecular Mechanisms of Action
Ligand-Receptor Interaction Dynamics with Progesterone (B1679170) Receptors
The interaction of 6-fluoroprogesterone with progesterone receptors (PR) is a key determinant of its biological function. The 6α-fluoro isomer of progesterone, in particular, has been a subject of study. Research has shown that 6α-fluoroprogesterone binds to the progesterone receptor, although its affinity can be lower than that of the parent compound, progesterone, or other synthetic progestins like R5020. nih.gov The relative binding affinity (RBA) of 6α-fluoroprogesterone to the progesterone receptor has been reported to be 11, where R5020 is set to 100. nih.gov This indicates a moderate binding affinity.
The dynamics of this interaction are influenced by the conformational changes induced in the receptor upon ligand binding. These changes are critical for subsequent downstream events, including the regulation of gene transcription. The binding of a ligand to the progesterone receptor, a ligand-dependent transcription factor, causes a conformational change that allows the receptor to interact with specific DNA sequences and regulate the transcription of target genes. mdpi.comfrontiersin.org While the precise conformational changes induced by this compound have not been extensively detailed in available literature, it is understood that the nature of the ligand plays a crucial role in the ultimate biological response.
Investigation of Receptor Selectivity Profiles of this compound Analogues
The selectivity of a ligand for its target receptor over other receptors is a critical aspect of its pharmacological profile. For this compound and its analogues, this involves assessing their binding affinity for the progesterone receptor compared to other steroid hormone receptors.
One important measure of selectivity is the binding selectivity index (BSI), which is the ratio of the relative binding affinity to non-specific binding. nih.govmdpi.com For 6α-fluoroprogesterone, the BSI has been calculated to be 14.4, a value similar to that of progesterone itself. nih.gov This suggests that while its absolute binding affinity might be moderate, its selectivity for the progesterone receptor is comparable to the natural hormone.
However, other fluorinated progesterone analogues have shown varying selectivity profiles. For instance, 17α-acetoxy-6α-fluoroprogesterone was found to have a very low binding affinity for the progesterone receptor (RBA of 0.9), rendering it less suitable for applications requiring high-affinity binding. nih.gov In contrast, other fluorinated progestins, not directly analogues of this compound but part of the broader class of fluorinated progestins, have been developed with high affinity and selectivity for the progesterone receptor. researchgate.net The position and nature of the fluorine substitution, along with other structural modifications, are key determinants of the receptor selectivity profile.
Mechanistic Insights into Progestin Activity Modulation through Fluorination
The introduction of fluorine into a steroid nucleus can significantly alter its biological activity through various mechanisms. Fluorine's high electronegativity and relatively small size can influence the electronic environment of the molecule, affecting its interaction with the receptor's binding pocket. nih.gov This can lead to changes in binding affinity, receptor activation, and metabolic stability.
Fluorination can impact the conformation of the steroid, potentially leading to a better fit within the ligand-binding domain of the progesterone receptor and enhancing agonist or antagonist activity. The strategic placement of fluorine atoms can also block sites of metabolic attack, thereby increasing the half-life and bioavailability of the compound. researchgate.net For example, metabolic defluorination has been observed with 6α-[18F]fluoroprogesterone, suggesting that the C-6 position may be susceptible to metabolic processes. nih.gov
Furthermore, the introduction of fluorine can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, and non-specific binding. researchgate.net These modifications are crucial in the design of progestins with desired pharmacological properties, whether for therapeutic use or as imaging agents.
In Vitro Assays for Receptor Binding and Functional Activity
The characterization of this compound and its analogues relies heavily on in vitro assays to determine their binding affinity and functional activity at the progesterone receptor.
Receptor Binding Assays: Competitive radiometric binding assays are commonly employed to determine the relative binding affinity (RBA) of a test compound. nih.gov In this type of assay, a radiolabeled ligand with known high affinity for the progesterone receptor, such as [3H]R5020, is used. nih.gov The ability of the unlabeled test compound, like this compound, to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is used to calculate its RBA relative to a standard, which is typically progesterone or a high-affinity synthetic progestin like R5020. mdpi.comnih.gov
Functional Activity Assays: Beyond binding, it is essential to determine whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Functional assays often involve reporter gene systems in cells that express the progesterone receptor. In these systems, the activation of the progesterone receptor by an agonist leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase), which can be readily quantified. The potency and efficacy of the compound can be determined from dose-response curves.
The following table summarizes the reported in vitro binding data for 6α-fluoroprogesterone and a related analogue.
| Compound | Relative Binding Affinity (RBA) (R5020 = 100) | Binding Selectivity Index (BSI) | Source |
| 6α-Fluoroprogesterone | 11 | 14.4 | nih.gov |
| 17α-Acetoxy-6α-fluoroprogesterone | 0.9 | Not Reported | nih.gov |
| Progesterone | Similar to 6α-Fluoroprogesterone | Similar to 6α-Fluoroprogesterone | nih.gov |
Advanced Analytical Methodologies for 6 Fluoroprogesterone Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed characterization of 6-Fluoroprogesterone, providing insights into its molecular structure and reaction dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F) for Structural Elucidation and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and the differentiation of its isomers, primarily the 6α and 6β forms. researchgate.net Both ¹H and ¹⁹F NMR are employed to provide a comprehensive understanding of the molecule's three-dimensional structure.
Quantitative time-arrayed "in-magnet" ¹⁹F NMR spectroscopy has been utilized to directly monitor the epimerization of 6β-fluoroprogesterone to the more stable 6α-isomer in the presence of an acid catalyst. researchgate.net This provides valuable kinetic data on the isomerization process.
Table 1: Representative NMR Data for this compound Isomers
| Isomer | Nucleus | Chemical Shift (ppm) | Key Couplings | Reference |
| 6α-Fluoroprogesterone | ¹⁹F | -185 | ¹H-¹⁹F coupling | researchgate.net |
| 6β-Fluoroprogesterone | ¹⁹F | -165 | ¹H-¹⁹F coupling | researchgate.net |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Ultraviolet-Visible (UV/Vis) Spectrophotometry for Reaction Monitoring and Kinetics
Ultraviolet-Visible (UV/Vis) spectrophotometry is a versatile and widely used technique for monitoring chemical reactions and studying their kinetics. spectroscopyonline.comtechnologynetworks.comwikipedia.org In the context of this compound research, UV/Vis spectrophotometry can be employed to track the progress of reactions where there is a change in the chromophoric system of the molecule. researchgate.net
The α,β-unsaturated ketone moiety in the A-ring of progesterone (B1679170) and its fluorinated derivatives absorbs UV light at a characteristic wavelength. wikipedia.org Any reaction that alters this system, such as the introduction of the fluorine atom or subsequent reactions, will result in a change in the UV spectrum. This change in absorbance over time can be used to determine the rate of the reaction. spectroscopyonline.comthermofisher.com For reactions that are too rapid to be monitored by NMR spectroscopy, UV/Vis spectrophotometry offers a suitable alternative due to the ability to use lower concentrations of reactants, which slows down the observed reaction rates. researchgate.net
Crystallographic Analysis
Crystallographic techniques provide the most definitive information about the three-dimensional arrangement of atoms in a molecule.
X-ray Crystallography for Determination of Absolute Configuration and Conformation of Isomers
X-ray crystallography is an unparalleled technique for the unambiguous determination of the absolute configuration and conformation of molecules, including the isomers of this compound. researchgate.netresearchgate.netspringernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of each atom. springernature.com
This technique is crucial for definitively assigning the stereochemistry at the C-6 position, confirming whether the fluorine atom is in the α (axial) or β (equatorial) orientation. researchgate.net The resulting crystal structures provide precise bond lengths, bond angles, and torsional angles, offering a complete conformational picture of the steroid. This information is vital for understanding structure-activity relationships, as the biological activity of steroids is often highly dependent on their three-dimensional shape. The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the absolute structure of a chiral molecule. researchgate.netcaltech.edu
Chromatographic Purification and Characterization
Chromatographic methods are essential for the separation, purification, and analytical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Radiochemical Yield Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com In the context of this compound research, HPLC is indispensable for assessing the purity of synthesized compounds and for determining the radiochemical yield when preparing radiolabeled versions, such as with fluorine-18 (B77423) ([¹⁸F]). nih.govresearchgate.netbjrs.org.br
For non-radioactive this compound, HPLC is used to separate the desired product from starting materials, reagents, and any side products, thereby allowing for the determination of its chemical purity. researchgate.net A reversed-phase HPLC method, often utilizing a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, can effectively separate the 6α- and 6β-isomers of fluoroprogesterone from each other and from the parent compound, progesterone.
When synthesizing [¹⁸F]this compound for applications like Positron Emission Tomography (PET), HPLC is crucial for both purification and quality control. nih.govnih.gov The HPLC system, equipped with both a UV detector and a radiation detector, allows for the separation of the radiolabeled product from unlabeled precursors and other radioactive impurities. bjrs.org.br The integration of the peak in the radiation chromatogram corresponding to [¹⁸F]this compound allows for the calculation of the radiochemical yield, a critical parameter for radiopharmaceutical production. researchgate.netcnjournals.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and characterization of steroidal compounds, including this compound. numberanalytics.com When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds in complex mixtures. Advanced techniques such as tandem mass spectrometry (MS/MS) provide detailed information regarding the compound's molecular weight and structural backbone through controlled fragmentation. google.com
Soft ionization techniques, particularly Electrospray Ionization (ESI), are well-suited for analyzing steroid molecules as they typically generate intact molecular ions with minimal in-source fragmentation. For this compound, with a chemical formula of C₂₁H₂₉FO₂ and a calculated monoisotopic mass of 332.2152 Da, analysis via ESI in positive ion mode would be expected to yield a prominent protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 333.2229. In negative ion mode, analysis can be accomplished through the formation of adducts with anions like fluoride (B91410), which can yield an [M+F]⁻ adduct or a deprotonated molecule [M-H]⁻. nih.gov
The fragmentation pattern of this compound, typically studied using collision-induced dissociation (CID) in a tandem mass spectrometer, is dictated by the foundational progesterone structure. The fragmentation of progesterone itself is complex, involving multiple hydrogen rearrangements and cleavages across its four-ring system and side chain. researchgate.netnih.gov Research has identified several major fragmentation pathways for the progesterone core, including cleavages within the A, B, and D rings. researchgate.netnih.gov
The introduction of a highly electronegative fluorine atom at the C-6 position is expected to influence these fragmentation pathways. The presence of substituents on the progesterone skeleton often leads to characteristic neutral losses that can be diagnostic for the substituent's identity and location. researchgate.net For this compound, fragmentation would likely involve the characteristic cleavages of the steroid nucleus alongside pathways influenced by the C-F bond. For instance, a potential fragmentation pathway, particularly in negative ion mode, could involve the neutral loss of hydrogen fluoride (HF), a common fragmentation for fluorinated compounds. nih.gov
Detailed research findings on the specific fragmentation of this compound are not extensively published; however, based on the known fragmentation of progesterone and related substituted steroids, a table of plausible fragments can be proposed. researchgate.netnih.gov
Interactive Data Table: Plausible Mass Spectrometric Fragments of this compound
Below is a table of predicted prominent ions for this compound based on analysis by ESI-MS/MS in positive ion mode.
| Ion Description | Predicted m/z ([M+H]⁺) | Neutral Loss (Da) | Putative Fragmentation Pathway |
| Protonated Molecular Ion | 333.22 | - | Intact molecule with an added proton. |
| Loss of Water | 315.21 | 18.01 | Elimination of H₂O, common for steroids with ketone groups. |
| Loss of HF | 313.21 | 20.01 | Elimination of hydrogen fluoride from the fluorinated A/B ring system. |
| Loss of Acetyl Group | 290.19 | 43.02 | Cleavage of the C17 side chain (CH₃CO). |
| D-Ring Cleavage | 275.19 | 58.04 | Loss of C₁₆H₂-C₁₇H-COCH₃ from the D-ring. |
| A/B Ring System Fragment | 129.06 | 204.16 | Fragment containing parts of the fluorinated A and B rings after major cleavage. |
Computational Chemistry and Molecular Modeling of 6 Fluoroprogesterone
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure and reactivity of compounds. For 6-Fluoroprogesterone, these methods are instrumental in understanding how the introduction of a fluorine atom at the 6-position influences its behavior at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. wikipedia.orgaimspress.comscispace.comnih.gov It allows for the calculation of various molecular properties by focusing on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible than wavefunction-based methods for large systems. The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.org
In the context of this compound, DFT calculations can be employed to determine its electronic distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These calculations help in understanding the molecule's reactivity and how the electronegative fluorine atom alters the electron density of the steroid scaffold. This, in turn, can influence its binding affinity for the progesterone (B1679170) receptor. The introduction of a fluorine atom can modulate the electronic properties, which may affect its biological activity. rsc.org
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their associated energies. numberanalytics.comlumenlearning.com The stability of a molecule is influenced by various factors, including steric and electrostatic effects. numberanalytics.com By exploring the potential energy surface of this compound, computational methods can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). numberanalytics.comorganicchemistrytutor.com
This analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of its target receptor. numberanalytics.com For this compound, understanding its conformational preferences is key to predicting how it will interact with the progesterone receptor. The energy landscape, a graphical representation of the molecule's energy as a function of its conformational coordinates, can reveal the most populated and therefore biologically relevant conformations. nih.govnih.gov
Molecular Docking and Dynamics Simulations
To understand the interaction of this compound with its biological target, molecular docking and dynamics simulations are employed. These computational techniques provide a detailed view of the ligand-receptor complex at an atomic level.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. plos.orgmdpi.com This method allows for the exploration of various possible binding poses of this compound within the ligand-binding domain (LBD) of the progesterone receptor. nih.gov The output of a docking simulation is typically a set of binding modes ranked by a scoring function, which estimates the binding affinity. researchgate.net
Studies have shown that the binding affinity of 6α-fluoroprogesterone to the progesterone receptor is similar to that of progesterone itself. nih.gov Specifically, the relative binding affinity (RBA) of 6α-fluoroprogesterone is 11, where the reference compound R5020 has an RBA of 100. nih.gov This suggests that the fluorine substitution at the 6α position does not significantly hinder the binding to the receptor.
Analysis of Specific Interactions within the Progesterone Receptor Binding Pocket
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the this compound-PR complex over time. irb.hrbiorxiv.org MD simulations provide insights into the stability of the binding mode and the specific interactions that hold the ligand in the binding pocket. plos.org These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The progesterone receptor's binding pocket is predominantly hydrophobic. nih.gov Analysis of the interactions would reveal which amino acid residues of the PR are in close contact with this compound. Key residues in the PR binding pocket that are known to interact with ligands include those in the vicinity of the ligand binding domain. mdpi.combiorxiv.org The fluorine atom in this compound could potentially form specific interactions, such as halogen bonds or altered hydrophobic contacts, which could contribute to its binding affinity and selectivity.
In Silico Prediction of Spectroscopic Properties
Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net In silico prediction of properties like infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be achieved through quantum chemical calculations. europa.eunih.gov
For this compound, predicting its spectroscopic properties can provide a theoretical benchmark for experimental data. For instance, DFT calculations can predict the vibrational frequencies that would be observed in an IR spectrum or the chemical shifts in an NMR spectrum. These predictions are valuable for confirming the structure of newly synthesized batches of the compound and for understanding how the fluorine substitution affects its spectroscopic signature.
Computational Contributions to Structure-Activity Relationship Elucidation
Computational chemistry offers powerful tools for understanding the structure-activity relationships (SAR) of bioactive molecules like this compound. These methods allow researchers to predict how the introduction of a fluorine atom and other structural modifications influence the compound's interaction with its biological targets, primarily the progesterone receptor (PR).
Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.comnumberanalytics.comresearchgate.net For this compound, a QSAR model could be developed to understand how variations in electronic properties (e.g., electronegativity of the fluorine atom), steric factors, and hydrophobicity affect its binding affinity and efficacy at the progesterone receptor. dovepress.com Such models use calculated molecular descriptors to build a mathematical relationship with observed activity, enabling the prediction of the activity of novel, unsynthesized analogs. nih.govd-nb.info
Furthermore, computational approaches like molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, revealing how the system behaves over time. biorxiv.org This can help assess the stability of the binding pose predicted by docking and identify key conformational changes in the receptor upon ligand binding. The insights gained from these computational studies are invaluable for the rational design of new progestins with improved potency, selectivity, and pharmacokinetic profiles. numberanalytics.com By systematically analyzing the effects of structural modifications in silico, the number of compounds that need to be synthesized and tested experimentally can be significantly reduced, accelerating the drug discovery process. nih.gov
Table 1: Computational Methods in this compound SAR Analysis
| Computational Method | Application to this compound | Key Insights Gained |
| QSAR | Correlate physicochemical properties with progesterone receptor binding affinity across a series of fluorinated progestins. | Identifies key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern biological activity. Predicts the activity of novel analogs. dovepress.com |
| Molecular Docking | Predict the binding pose of this compound within the active site of the progesterone receptor. mdpi.com | Elucidates specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and receptor. Explains the influence of the fluorine atom on binding orientation and affinity. fip.org |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-receptor complex over time. | Assesses the stability of the predicted binding mode and reveals ligand-induced conformational changes in the receptor. biorxiv.org |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for progesterone receptor binding. | Creates a template for designing new molecules with a higher probability of being active. |
Computational Tools for Reaction Pathway Analysis and Mechanistic Insights
Computational chemistry provides a suite of powerful tools for analyzing reaction pathways and gaining deep mechanistic insights into the synthesis of complex molecules like this compound. These methods can model chemical reactions, predict their outcomes, and elucidate the step-by-step transformations that occur.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying reaction mechanisms. numberanalytics.com It can be used to calculate the geometries and energies of reactants, transition states, and products along a proposed reaction pathway. nih.gov For the synthesis of this compound, which can involve steps like electrophilic fluorination of an enol ester intermediate, DFT calculations can help determine the most likely reaction mechanism. core.ac.uk For example, it can distinguish between a polar two-electron process and a single-electron transfer (SET) mechanism by comparing the energies of the respective transition states and intermediates. core.ac.uk Such calculations provide a detailed picture of the electronic and structural changes throughout the reaction.
Kinetic modeling and the analysis of reaction networks are also facilitated by computational tools. Mechanistic models of steroid biosynthesis and metabolism have been developed to predict the flux of steroids through various biochemical pathways. nih.govsun.ac.zaresearchgate.net These models can simulate the effects of inhibitors or changes in enzyme activity on the production of specific steroids. While these are often applied to biological systems, the same principles can be used to model synthetic pathways, helping to identify potential bottlenecks, predict the formation of byproducts, and optimize reaction conditions for yield and selectivity.
Several software packages and algorithms are available to automate the exploration of reaction pathways. For instance, reaction prediction tools can suggest possible products for a given set of reactants and reagents. nih.gov Some advanced methods use machine learning, trained on vast databases of known reactions, to predict the outcomes of chemical transformations. biorxiv.org For the synthesis of this compound, such tools could be used to explore alternative synthetic routes or to predict the regioselectivity and stereoselectivity of key steps, such as the introduction of the fluorine atom. numberanalytics.com
The Unified Reaction Valley Approach (URVA) is another sophisticated method that analyzes the reaction path and its curvature to dissect a reaction into distinct phases, such as bond breaking, bond forming, and structural rearrangements. This approach offers a detailed narrative of the chemical transformation, highlighting the critical points of structural change and energy transfer along the reaction coordinate.
Table 2: Computational Tools for Reaction Analysis
| Tool/Methodology | Application in Chemical Synthesis | Relevance to this compound |
| Density Functional Theory (DFT) | Calculation of transition state energies, reaction energy profiles, and electronic structures of intermediates. researchgate.net | Elucidating the mechanism of fluorination (e.g., polar vs. radical pathway) and other synthetic steps. core.ac.ukmdpi.com |
| Ab Initio Methods | High-accuracy electronic structure calculations for fundamental mechanistic studies. | Providing benchmark energy calculations for key reaction steps to validate DFT results. |
| Reaction Path Following (e.g., IRC) | Tracing the minimum energy path connecting reactants, transition states, and products. | Mapping the complete trajectory of the fluorination reaction to confirm the proposed mechanism. |
| Molecular Dynamics (MD) Simulations | Simulating the explicit role of solvent molecules and dynamic effects on the reaction pathway. | Understanding how solvent choice influences the rate and selectivity of the synthesis. |
| Reaction Prediction Algorithms | Predicting the products of a chemical reaction using rule-based or machine learning models. nih.gov | Exploring alternative synthetic routes or predicting side products in the synthesis of this compound. |
| Kinetic Modeling | Simulating the concentrations of species over time based on a proposed reaction network and rate constants. | Optimizing reaction conditions (temperature, concentration) to maximize the yield of this compound. nih.gov |
Future Directions in 6 Fluoroprogesterone Research
Development of Novel and Highly Stereoselective Synthetic Pathways for 6-Fluoroprogesterone
The precise spatial arrangement of the fluorine atom on the steroid skeleton is critical to its biological activity. Consequently, the development of efficient and highly stereoselective synthetic methods is a primary focus of future research. Early syntheses of 6-alpha-[18F]fluoroprogesterone involved methods such as the halofluorination-oxidation of a pregnenolone (B344588) precursor or the boron trifluoride etherate-catalyzed ring opening of a steroidal epoxide with fluoride (B91410) ions. nih.govnih.gov While foundational, these methods can present challenges, including low radiochemical yields in labeling studies. nih.gov
Future synthetic strategies will likely concentrate on state-of-the-art catalytic processes to overcome these limitations. Key areas of development include:
Asymmetric Catalysis: The application of chiral catalysts to direct the stereochemical outcome of the fluorination reaction is a promising frontier. rsc.org This could involve asymmetric hydrogenation of fluorinated olefin precursors or enantioselective ring-opening of prochiral epoxides, ensuring the formation of the desired 6α or 6β isomer with high fidelity. rsc.orgacs.org
Late-Stage Fluorination: Developing methods for introducing the fluorine atom at a later stage in the synthetic sequence is highly desirable. This approach would allow for the rapid diversification of complex steroid scaffolds, facilitating the creation of analog libraries for structure-activity relationship studies.
Flow Chemistry: The use of microreactor or flow chemistry systems could enhance the safety, efficiency, and scalability of fluorination reactions, particularly those involving hazardous reagents or producing unstable intermediates.
These advanced synthetic methodologies will be crucial for producing this compound and its derivatives with high purity and stereocontrol, enabling more reliable and detailed biological evaluations.
Advanced SAR Studies Using Combinatorial Chemistry and High-Throughput Screening
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its interaction with the progesterone (B1679170) receptor (PgR) and for designing new, more potent, and selective ligands. rjptonline.org While initial studies have determined the relative binding affinity (RBA) of 6α-fluoroprogesterone to be 11 (relative to R5020=100), a comprehensive SAR map is lacking. nih.gov
Future research will leverage the power of combinatorial chemistry and high-throughput screening (HTS) to systematically explore the chemical space around the this compound scaffold. rjptonline.orgdrugdiscoverynews.comfortunejournals.com This involves:
Parallel Synthesis: Creating large, diverse libraries of compounds by introducing a variety of chemical groups at different positions on the this compound core. fortunejournals.com
High-Throughput Screening (HTS): Rapidly screening these libraries for biological activity, such as binding affinity for the PgR, using automated biochemical or cell-based assays. mdpi.com
This approach can quickly identify key structural features that influence biological activity. drugdiscoverynews.com For example, a combinatorial library could be designed to probe the effects of modifying substituents at the C-17 or C-21 positions in conjunction with the C-6 fluorine atom. The data generated would allow for the construction of detailed SAR models, guiding the rational design of next-generation progestins.
Table 1: Hypothetical SAR Study of this compound Analogs This interactive table illustrates how systematic modifications could be analyzed in an SAR study. Users can sort the data by clicking on the column headers to identify trends.
| Compound ID | C-6 Substituent | C-17α Substituent | C-21 Substituent | Relative Binding Affinity (RBA) | Receptor Selectivity Index |
|---|---|---|---|---|---|
| FP-001 | 6α-F | -H | -CH₃ | 11 | 14.4 |
| FP-002 | 6β-F | -H | -CH₃ | Data Needed | Data Needed |
| FP-003 | 6α-F | -OH | -CH₃ | Data Needed | Data Needed |
| FP-004 | 6α-F | -OCOCH₃ | -CH₃ | Data Needed | Data Needed |
| FP-005 | 6α-F | -H | -H | Data Needed | Data Needed |
Integration of Multidisciplinary Approaches for Comprehensive Understanding (e.g., Chemoinformatics, Omics Technologies)
To move beyond simple receptor binding data and achieve a holistic understanding of this compound's biological effects, it is crucial to integrate multiple advanced analytical techniques. mdpi.com Future research will combine chemoinformatics with various "omics" technologies to build a comprehensive profile of the compound's mechanism of action. semanticscholar.orgcefic-lri.org
Chemoinformatics: This field uses computational methods to analyze chemical and biological data on a large scale. researchgate.net It will be instrumental in managing the vast datasets generated from SAR studies, identifying quantitative structure-activity relationships (QSAR), and building predictive models for ligand behavior. fortunejournals.com
Omics Technologies: These technologies provide a global view of molecular changes within a biological system. mdpi.com
Proteomics: Can be used to identify the full spectrum of proteins that interact with this compound in a cell, confirming its intended target (PgR) and uncovering potential off-target interactions (target deconvolution). eu-openscreen.eu
Transcriptomics: Reveals how this compound alters the expression of genes in target cells, providing insight into the downstream pathways it modulates.
Metabolomics: Analyzes changes in the cellular metabolic profile upon treatment with the compound, helping to elucidate its effects on cellular function and its metabolic fate.
By integrating these disparate data types, researchers can construct a detailed, systems-level model of how this compound functions, from molecular interaction to cellular response. mdpi.comsemanticscholar.org
Table 2: Multidisciplinary Data Integration for this compound Research This table outlines the roles of different technologies and the insights gained from their integration. Click on a technology to learn more about the data it generates.
| Technology | Data Generated | Biological Question Answered | Integrated Insight |
|---|---|---|---|
| Chemoinformatics | QSAR models, property predictions, chemical libraries | What structural features drive activity and selectivity? | Correlates specific chemical modifications with downstream biological effects. |
| Proteomics | Protein interaction profiles, target identification | What proteins does the compound bind to in the cell? | Confirms on-target engagement and reveals potential off-target effects that explain transcriptomic data. |
| Transcriptomics | Gene expression profiles (up/down-regulation) | Which cellular pathways are activated or inhibited? | Links receptor activation to specific gene regulatory networks and cellular phenotypes. |
| Metabolomics | Metabolite level changes, pathway analysis | How does the compound affect cellular metabolism? | Provides a functional readout of the cellular changes predicted by transcriptomics. |
Exploration of this compound as a Core Scaffold for Designing New Steroidal Ligands
The this compound structure itself can serve as a valuable starting point or "scaffold" for the design of entirely new classes of steroidal ligands. The introduction of a fluorine atom at the C-6 position alters the molecule's electronic distribution and can block a common site of metabolic attack, potentially improving its pharmacokinetic profile. nih.govcore.ac.uk
Future research will focus on using this compound as a template to design novel ligands with tailored properties:
Selective Receptor Modulators (SRMs): By making further modifications to the scaffold, it may be possible to create compounds that act as selective progesterone receptor modulators (SPRMs), which can have tissue-specific agonist, antagonist, or mixed activity profiles.
Ligands for Other Steroid Receptors: The fluorinated progesterone backbone could be chemically altered to change its receptor target. For example, modifications could be explored to impart affinity for androgen, glucocorticoid, or mineralocorticoid receptors, potentially leading to new therapeutic agents for a variety of endocrine-related conditions.
PET Imaging Agents: While initial studies with 6-alpha-[18F]fluoroprogesterone showed some limitations for imaging, such as metabolic defluorination, the scaffold remains of interest. nih.gov Future work could focus on modifying the structure to improve its in vivo stability and target-to-background ratio, potentially yielding a more effective PET tracer for imaging PgR-positive tumors. nih.govulisboa.pt
This line of research treats this compound not as an end-product, but as a key intermediate in the broader quest for novel and improved steroid-based therapeutics and diagnostics. core.ac.uk
Refinement of Computational Models for Enhanced Predictive Power in Steroid Research
Computational modeling has become an indispensable tool in modern drug discovery, offering the potential to predict a compound's behavior before it is ever synthesized. nih.gov For steroid research, enhancing the predictive power of these models is a critical future direction.
Future efforts in this area will involve:
Improving Molecular Docking: Developing more accurate scoring functions that can better predict the binding affinity and orientation of fluorinated steroids within the ligand-binding pocket of the progesterone receptor. This includes better modeling of the specific interactions involving fluorine, such as halogen bonds or unique electrostatic effects.
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing hybrid QM/MM simulations to model the ligand-receptor interactions with higher accuracy. This approach treats the most critical parts of the system (the ligand and the immediate binding site) with computationally intensive quantum mechanics, providing a more precise picture of the binding event.
Machine Learning (ML) and Artificial Intelligence (AI): Using AI and ML algorithms trained on large datasets of known steroidal compounds to predict various properties. nih.govresearchgate.net These models could forecast binding affinity, metabolic stability, blood-brain barrier permeability, and potential off-target effects for novel this compound analogs, thereby accelerating the discovery process by prioritizing the most promising candidates for synthesis. nih.gov
The ultimate goal is to create a suite of robust computational tools that can guide the design of new steroidal ligands with a higher probability of success, reducing the time and cost associated with traditional trial-and-error approaches.
Q & A
Q. What are the established synthetic routes for 6-Fluoroprogesterone, and what analytical techniques ensure purity?
The synthesis of this compound typically involves fluorination at the C6 position of progesterone using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key steps include:
- Fluorination : Reaction conditions (e.g., solvent, temperature) must optimize yield while minimizing side products.
- Purification : Column chromatography (silica gel) or preparative HPLC is used to isolate the compound.
- Characterization : NMR (¹H, ¹³C, ¹⁹F) confirms structural integrity, while HPLC-MS or GC-MS ensures purity (>98%). Reproducibility requires strict adherence to protocols from peer-reviewed syntheses .
Q. Table 1: Analytical Techniques for this compound Validation
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-MS (C18 column) | ≥98% peak area |
| Fluorine substitution | ¹⁹F NMR (376 MHz, CDCl₃) | δ -180 to -190 ppm (singlet) |
| Melting point | Differential Scanning Calorimetry | 210–215°C (literature range) |
Q. How does this compound’s receptor binding affinity compare to endogenous progesterone?
this compound exhibits modified binding kinetics due to steric and electronic effects of the fluorine atom. Competitive binding assays (e.g., radiolabeled [³H]-progesterone displacement in uterine tissue homogenates) show a 20–30% reduction in affinity for the progesterone receptor (PR) compared to progesterone. Advanced SPR (surface plasmon resonance) studies reveal altered dissociation constants (Kd), suggesting reduced transcriptional activity .
Q. What in vitro and in vivo models are optimal for studying this compound’s metabolic stability?
- In vitro : Liver microsomal assays (human/rat) quantify metabolic half-life via LC-MS/MS. Fluorine substitution slows oxidation by CYP3A4, extending t1/2 by ~40% vs. progesterone.
- In vivo : Rodent models (e.g., ovariectomized rats) assess bioavailability and urinary excretion. Isotopic labeling (¹⁴C-6-Fluoroprogesterone) tracks metabolite formation, with GC-MS identifying hydroxylated derivatives .
Advanced Research Questions
Q. How do contradictory findings in this compound’s metabolic stability across studies inform experimental design?
Discrepancies often arise from:
- Species-specific metabolism : Rat CYP enzymes may process fluorinated steroids differently than human isoforms.
- Assay conditions : Microsomal prep variations (e.g., cofactor concentrations) alter enzyme activity.
Resolution : Use human hepatocytes and standardized protocols (e.g., OECD guidelines). Include positive controls (e.g., testosterone for CYP3A4 activity) and validate findings via inter-laboratory comparisons .
Q. What strategies resolve conflicting data on this compound’s thermostability in pharmaceutical formulations?
Contradictory stability data (e.g., degradation rates in lipid-based vs. aqueous carriers) require:
- Stress testing : Accelerated stability studies (40°C/75% RH) with HPLC monitoring.
- Excipient screening : Compare antioxidants (e.g., BHT) and buffering agents.
- Statistical modeling : Multivariate analysis (e.g., PCA) identifies key degradation drivers (e.g., pH, moisture). Publish raw stability datasets in supplementary materials for transparency .
Q. Table 2: Stability Study Design Using ICH Q1A Guidelines
| Condition | Parameters | Duration | Key Metrics |
|---|---|---|---|
| Long-term (25°C/60% RH) | Appearance, assay, impurities | 12 months | Degradation ≤5% |
| Accelerated (40°C/75% RH) | Polymorphism (PXRD) | 6 months | No phase transitions |
Q. How can researchers address ethical challenges in animal studies involving this compound’s teratogenic effects?
Ethical frameworks (e.g., FINER criteria) mandate:
- 3R compliance : Use computational models (e.g., molecular docking for placental barrier permeability) before in vivo trials.
- Dose justification : Minimum effective dose determined via PK/PD modeling.
- Peer review : Submit protocols to institutional animal ethics committees, referencing precedents like the European PROSPER guidelines .
Methodological Recommendations
- Data transparency : Deposit raw NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or Figshare, citing DOIs in publications .
- Conflict resolution : Apply PICOT framework to isolate variables (e.g., Population: human hepatocytes; Intervention: CYP inhibition; Comparison: wild-type vs. knockout models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
